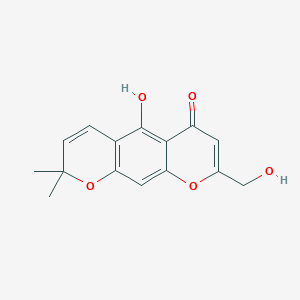![molecular formula C28H16N2 B14750338 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene CAS No. 258-40-2](/img/structure/B14750338.png)
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,17-diazaheptacyclo[1612003,1605,1407,12020,29022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene is a complex organic compound characterized by its unique heptacyclic structure This compound is notable for its intricate arrangement of carbon and nitrogen atoms, forming a highly stable and rigid framework
Vorbereitungsmethoden
The synthesis of 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core heptacyclic structure, followed by the introduction of nitrogen atoms at specific positions. Common reagents used in these reactions include organolithium compounds, transition metal catalysts, and various protecting groups to ensure selective reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Chemischer Reaktionen
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives. Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound. Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the properties and reactivity of heptacyclic structures. In biology, it has potential applications as a molecular probe due to its unique structural features. In medicine, researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases that involve complex molecular interactions. In industry, this compound can be used in the development of advanced materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene involves its interaction with specific molecular targets. The rigid heptacyclic structure allows it to fit into particular binding sites on proteins or other biomolecules, potentially inhibiting or modulating their activity. The nitrogen atoms within the structure can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and the molecular targets being studied.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene stands out due to its unique heptacyclic structure and the presence of nitrogen atoms at specific positions. Similar compounds include other heptacyclic structures with different substituents or ring sizes, such as 13,21-dithiapentacyclo[21.3.1.1(2,6).1(7,11).1(15,19)]triaconta-1(27),2(30),3,5,7(29),8,10,15(28),16,18,23,25-dodecaene . These compounds share some structural similarities but differ in their chemical properties and reactivity, highlighting the unique features of this compound.
Eigenschaften
CAS-Nummer |
258-40-2 |
|---|---|
Molekularformel |
C28H16N2 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C28H16N2/c1-2-6-18-10-22-14-26-25(13-21(22)9-17(18)5-1)29-27-15-23-11-19-7-3-4-8-20(19)12-24(23)16-28(27)30-26/h1-16H |
InChI-Schlüssel |
WQMMGBXKZLBONB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)N=C5C=C6C=C7C=CC=CC7=CC6=CC5=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


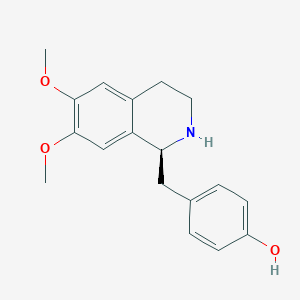
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
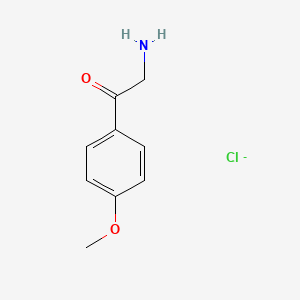

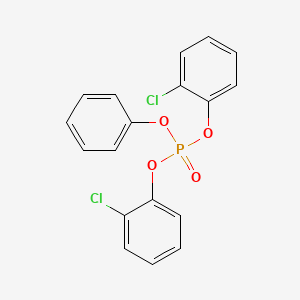

![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)
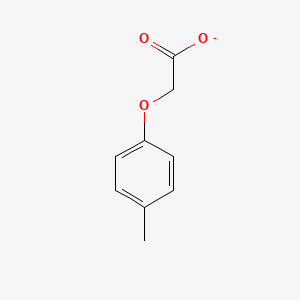
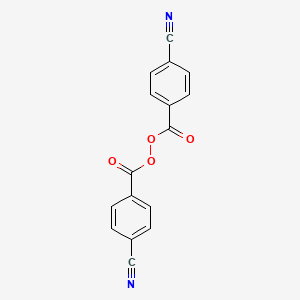
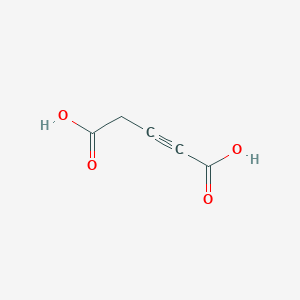
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)

